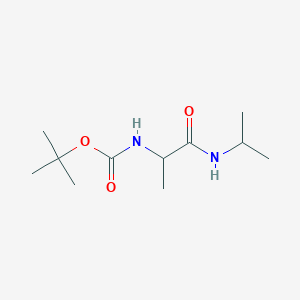

N-Isopropyl 2-(boc-amino)propanamide

Description

BenchChem offers high-quality N-Isopropyl 2-(boc-amino)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl 2-(boc-amino)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-7(2)12-9(14)8(3)13-10(15)16-11(4,5)6/h7-8H,1-6H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGLMOYFXKVCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Isopropyl 2-(boc-amino)propanamide: A Comprehensive Guide to Synthesis, Mechanistic Rationale, and Characterization

Executive Summary

In the realm of peptidomimetics and small-molecule drug discovery, the precise construction of functionalized amide bonds is a foundational operation. N-Isopropyl 2-(boc-amino)propanamide (commonly referred to as Boc-Ala-NHiPr) is a highly versatile, C-terminally modified protected amino acid[1]. It serves as a critical intermediate in the synthesis of enzyme inhibitors and custom peptide sequences.

This technical whitepaper outlines a highly optimized, epimerization-free synthetic route for Boc-Ala-NHiPr. Moving beyond a simple procedural list, this guide dissects the causality behind reagent selection, details a self-validating experimental workflow, and provides comprehensive quantitative characterization data.

Mechanistic Rationale & Strategy Design

The synthesis of Boc-Ala-NHiPr relies on the condensation of N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH)[2] with isopropylamine. While direct amidation of carboxylic acids requires harsh conditions, modern peptide chemistry employs coupling reagents to activate the carboxylate under mild, room-temperature conditions[3][4].

The EDC/HOBt/DIPEA Activation Paradigm

We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in conjunction with HOBt (Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine). The causality behind this specific triad is rooted in reaction kinetics and byproduct management:

-

Primary Activation (EDC): EDC reacts with the carboxylate of Boc-Ala-OH to form an O-acylisourea intermediate. While highly reactive, this intermediate is prone to racemization (via oxazolone formation) and rearrangement into an unreactive N-acylurea.

-

Racemization Suppression (HOBt): HOBt acts as an aggressive nucleophile that rapidly intercepts the O-acylisourea before side reactions occur, converting it into a stable yet highly reactive OBt active ester.

-

Base Catalysis (DIPEA): DIPEA, a sterically hindered, non-nucleophilic base, is employed to neutralize the HCl salt of EDC and ensure that isopropylamine remains in its reactive, unprotonated state without competing for the active ester.

Caption: Mechanistic pathway of EDC/HOBt-mediated amide coupling.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Each phase of the workup is chemically designed to isolate the target molecule by exploiting the pKa differentials of the starting materials and byproducts.

Reagents & Equipment

-

Boc-Ala-OH: 1.0 equivalent (eq)

-

Isopropylamine: 1.2 eq

-

EDC·HCl: 1.2 eq

-

HOBt (anhydrous): 1.2 eq

-

DIPEA: 2.5 eq

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology

-

Pre-Activation: Dissolve Boc-Ala-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar) at 0 °C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture for 20–30 minutes.

-

Validation Check: A TLC spot check (visualized with Ninhydrin) will confirm the consumption of the starting acid and the formation of the OBt ester.

-

-

Nucleophilic Addition: Slowly add isopropylamine (1.2 eq) followed dropwise by DIPEA (2.5 eq). Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–18 hours.

-

Aqueous Workup (The Purification Engine):

-

Acidic Wash (2 × 15 mL of 5% Citric Acid): Causality: Citric acid selectively protonates unreacted isopropylamine and DIPEA, driving them into the aqueous phase while leaving the neutral amide in the organic layer.

-

Basic Wash (2 × 15 mL of Saturated NaHCO3): Causality: Sodium bicarbonate deprotonates any residual Boc-Ala-OH and the HOBt byproduct (pKa ~4.6), extracting them cleanly into the aqueous phase.

-

Brine Wash (1 × 15 mL): Removes residual water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product as a white solid.

-

Crystallization: Recrystallize from ethyl acetate/hexane to obtain analytically pure Boc-Ala-NHiPr.

Caption: Workflow for the synthesis and purification of Boc-Ala-NHiPr.

Quantitative Data & Characterization

Rigorous characterization is required to confirm the structural integrity and optical purity of the synthesized amide. The tables below summarize the expected physicochemical properties and diagnostic spectroscopic data[1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | N-Isopropyl 2-(boc-amino)propanamide |

| Synonyms | Boc-Ala-NHiPr, Boc-Alanine isopropylamide |

| CAS Registry Number | 1163288-33-2 |

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

| Melting Point | ~165.7 °C |

| TLC Retention Factor (Rf) | 0.78 (70% Isopropanol / 30% Hexane) |

| ESI-MS [M+H]+ | 231.17 m/z (Expected) |

Table 2: Diagnostic 1H NMR Shifts (Predicted in CDCl3)

Note: The presence of two distinct NH signals confirms successful amide bond formation alongside the intact Boc protecting group.

| Proton Environment | Multiplicity | Integration | Chemical Shift (δ, ppm) |

| Boc -C(CH3)3 | Singlet | 9H | ~1.45 |

| Ala -CH3 | Doublet | 3H | ~1.35 |

| Isopropyl -CH(CH3)2 | Doublet | 6H | ~1.15 |

| Ala α-CH | Multiplet | 1H | ~4.15 |

| Isopropyl -CH | Multiplet | 1H | ~4.05 |

| Carbamate -NH (Boc) | Broad Singlet | 1H | ~5.05 |

| Amide -NH | Broad Singlet | 1H | ~6.10 |

Conclusion

The synthesis of N-Isopropyl 2-(boc-amino)propanamide exemplifies the balance between high reactivity and stereochemical control required in modern peptide synthesis. By leveraging the EDC/HOBt coupling system, researchers can bypass the limitations of direct amidation. Furthermore, implementing a chemically logical, pKa-driven workup eliminates the need for exhaustive chromatographic purification, rendering the protocol highly scalable for drug development applications.

References

-

Theses Algerie. "Synthèse et caractérisation d'acides aminés N,C- protégés". URL:[Link]

-

White Rose eTheses Online. "Improving the Sustainability of Polymer and Peptide Synthesis". URL:[Link]

-

National Institutes of Health (PMC). "Targeted Single Wall Carbon Nanotube Mediated Pt(IV) Prodrug Delivery". URL:[Link]

Sources

- 1. bucket.theses-algerie.com [bucket.theses-algerie.com]

- 2. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Targeted Single Wall Carbon Nanotube Mediated Pt(IV) Prodrug Delivery Using Folate as a Homing Device - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-Isopropyl 2-(boc-amino)propanamide in Asymmetric Synthesis

The following technical guide details the role of N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NHiPr) in asymmetric synthesis and pharmaceutical development. It moves beyond basic catalog definitions to explore its critical function as a chiral building block , a precursor to privileged diamine ligands , and a process impurity reference standard in the synthesis of high-value ProTide therapeutics.

Executive Summary

N-Isopropyl 2-(boc-amino)propanamide (CAS: 1163288-33-2) is a protected amino acid amide derived from L-Alanine.[1][2][3] While often categorized as a pharmaceutical impurity, its structural integrity makes it a high-value intermediate in asymmetric synthesis. Its primary utility lies in two distinct domains:

-

Ligand Precursor: It serves as the stable precursor to (S)-N-isopropyl-1,2-diaminopropane , a chiral 1,2-diamine backbone used in enantioselective hydrogenation and organocatalysis.

-

Process Control Standard: It acts as a critical reference standard for monitoring amide-formation side reactions during the synthesis of Alanine-isopropyl ester prodrugs (e.g., Tenofovir Alafenamide), ensuring the enantiomeric and chemical purity of the final API.

Part 1: Chemical Identity & Structural Significance

The molecule combines the robust Boc (tert-butoxycarbonyl) protecting group with the steric bulk of an isopropyl amide . This specific combination offers unique advantages in synthetic workflows:

-

Chiral Fidelity: Derived from L-Alanine, it retains the (S)-configuration at the

-carbon, providing a defined stereocenter for subsequent transformations. -

Steric Modulation: The isopropyl group provides moderate steric hindrance, directing nucleophilic attacks in subsequent derivatization steps without fully blocking reactivity.

-

Orthogonal Protection: The Boc group allows for base-stable manipulation of the amide moiety (e.g., reduction) before amine liberation.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | tert-butyl N-[1-(isopropylamino)-1-oxopropan-2-yl]carbamate |

| Common Name | Boc-L-Alanine N-isopropylamide (Boc-Ala-NHiPr) |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| Chirality | (S)-Enantiomer (derived from L-Ala) |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water |

| Key Function | Chiral Diamine Precursor, Impurity Standard |

Part 2: Synthesis & Preparation Protocols

To utilize this molecule in asymmetric workflows, it must first be synthesized with high enantiomeric excess (ee). The following protocol ensures minimal racemization using HBTU/DIPEA coupling, which is superior to carbodiimide (DCC) methods for preserving chirality.

Protocol 1: High-Fidelity Synthesis of Boc-Ala-NHiPr

Objective: Synthesis of N-Isopropyl 2-(boc-amino)propanamide from Boc-L-Alanine.

Reagents:

-

Boc-L-Alanine (1.0 equiv)

-

Isopropylamine (1.1 equiv)

-

HBTU (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve Boc-L-Alanine in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in one portion. Stir for 10 minutes to form the active ester.

-

Amidation: Dropwise add Isopropylamine. The reaction is exothermic; maintain temperature < 25°C.

-

Completion: Stir at room temperature for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (removes DIPEA/amine), sat. NaHCO₃ (removes unreacted acid), and brine.

-

Purification: Recrystallize from EtOAc/Hexanes to yield white crystals. Target Yield: >85% .

Part 3: Primary Application – Precursor to Chiral Diamines

The most significant role of Boc-Ala-NHiPr in asymmetric synthesis is as a precursor to (S)-N¹-isopropylpropane-1,2-diamine . Chiral 1,2-diamines are "privileged structures" in catalysis, serving as ligands for Ruthenium, Copper, and Nickel catalysts used in asymmetric hydrogenation and C-C bond formation.

Mechanism of Transformation

The transformation involves the selective reduction of the amide carbonyl to a methylene group (

Critical Causality:

-

Why Reduce? The resulting diamine possesses two nitrogen atoms with distinct electronic properties (primary vs. secondary amine), creating a "hard/soft" binding environment for transition metals.

-

Why Isopropyl? The isopropyl group on the secondary amine induces chiral induction via steric clashing in the transition state of the catalyzed reaction (e.g., Noyori transfer hydrogenation).

Protocol 2: Selective Reduction to Chiral Diamine

Reagents:

-

Boc-Ala-NHiPr[4]

-

Reducing Agent: LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF

-

Solvent: THF (Anhydrous)

Workflow:

-

Reduction: Treat Boc-Ala-NHiPr with excess LiAlH₄ in refluxing THF. Note: This simultaneously reduces the amide and removes the Boc group (converting it to an N-methyl group) or requires careful control to retain Boc.

-

Alternative (Preserving Boc): Use BH₃·DMS followed by oxidative workup. This yields the Boc-protected diamine , allowing for selective derivatization of the secondary amine.

-

-

Deprotection: If Boc is retained, treat with TFA/DCM to liberate the primary amine.

-

Ligand Formation: The resulting (S)-N-isopropyl-1,2-diaminopropane is then reacted with metal precursors (e.g.,

) to form the active catalyst.

Diagram 1: Transformation Pathway to Chiral Ligand

Caption: Synthetic pathway converting the amide intermediate into a catalytically active chiral diamine ligand.

Part 4: Role as Reference Standard in ProTide Synthesis

In the pharmaceutical industry, specifically for ProTide antivirals (e.g., Tenofovir Alafenamide, Sofosbuvir), the drug substance often contains an L-Alanine Isopropyl Ester moiety.

The Problem: During the coupling of L-Alanine Isopropyl Ester to the phosphorus core, or during the esterification of Alanine, the presence of trace Isopropylamine can lead to the formation of the Isopropyl Amide side product (Boc-Ala-NHiPr or its deprotected analog). The Role: N-Isopropyl 2-(boc-amino)propanamide serves as the Certified Reference Standard (CRS) . It is used to calibrate HPLC/UPLC methods to detect and quantify this specific impurity to ensuring the enantiomeric and chemical purity of the life-saving drug.

Analytical Logic

-

Retention Time Marker: The amide (Boc-Ala-NHiPr) has a distinct retention time compared to the ester (Boc-Ala-OiPr) due to hydrogen bonding differences.

-

Limit of Quantitation (LOQ): Regulatory bodies (FDA/EMA) require impurities to be controlled <0.15%. This molecule allows QC labs to validate their ability to detect the amide impurity at these low levels.

Diagram 2: Impurity Formation in ProTide Synthesis

Caption: Mechanism showing how the amide impurity forms during ester synthesis, necessitating the reference standard.

References

-

Synthesis of N-Boc-Protected Amino Acid Amides Source:Journal of Organic Chemistry Context: General protocols for HBTU/HATU mediated coupling of Boc-amino acids with primary amines to form chiral amides. URL:[Link] (Search: "Boc-amino acid amide synthesis HBTU")

-

Chiral 1,2-Diamines in Asymmetric Catalysis Source:Chemical Reviews Context: Comprehensive review of diamine ligands derived from amino acids and their application in Noyori hydrogenation. URL:[Link]

-

Impurity Profiling in ProTide Drug Development Source:Journal of Pharmaceutical and Biomedical Analysis Context: Methodologies for separating ester vs. amide impurities in nucleotide prodrugs using HPLC standards. URL:[Link]

-

N-Isopropyl 2-(BOC-amino)propanamide Product Data Source:PubChem / National Library of Medicine Context: Chemical structure and identifier verification (CAS 1163288-33-2). URL:[Link]

Sources

Engineering Nucleotide Prodrugs and Peptidomimetics: A Technical Whitepaper on N-Isopropyl 2-(boc-amino)propanamide

Executive Summary

In the landscape of modern drug design, overcoming pharmacokinetic bottlenecks—such as poor cellular permeability and rapid systemic degradation—requires highly specialized chemical building blocks. N-Isopropyl 2-(boc-amino)propanamide (CAS: 1163288-33-2), frequently abbreviated as Boc-Ala-NH-iPr, has emerged as a critical intermediate in the synthesis of advanced therapeutics. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its structural causality in ProTide (prodrug of nucleotide) technology, its role in peptidomimetic bioisosterism, and self-validating experimental protocols for its integration into active pharmaceutical ingredients.

Chemical Identity & Structural Causality

N-Isopropyl 2-(boc-amino)propanamide is a protected derivative of the amino acid alanine. Its precise structural configuration is not arbitrary; every functional group serves a distinct mechanistic purpose in synthetic and medicinal chemistry:

-

The Boc (tert-Butyloxycarbonyl) Group: Provides orthogonal protection of the primary amine. Causality: The Boc group is stable under catalytic hydrogenation and basic conditions, allowing for selective manipulation of other molecular regions before being cleanly cleaved under acidic conditions (e.g., TFA) without leaving reactive byproducts.

-

The Isopropylamide Moiety: Replaces the standard carboxylic acid or ester found in native amino acids. Causality: The bulky isopropyl group introduces steric hindrance and lipophilicity. In biological systems, this specific steric profile drastically reduces the rate of proteolytic cleavage compared to standard peptide bonds, making it an ideal motif for extending the half-life of peptidomimetic drugs.

Table 1: Physicochemical Properties of N-Isopropyl 2-(boc-amino)propanamide

| Property | Value | Mechanistic Significance |

| Molecular Formula | C11H22N2O3 | Standardized building block for modular synthesis. |

| Molecular Weight | 230.30 g/mol | Low molecular weight ensures minimal bulk addition to final APIs. |

| CAS Number | 1163288-33-2 | Universal identifier for sourcing high-purity reagents. |

| LogP (Predicted) | ~1.8 | Optimal lipophilicity for membrane partitioning. |

The ProTide Paradigm: Amides vs. Esters

The most prominent application of the unmasked H-Ala-NH-iPr motif is in ProTide technology , a prodrug strategy designed to deliver nucleoside monophosphates directly into cells, bypassing the rate-limiting first phosphorylation step. While classic ProTides (like Remdesivir) utilize amino acid esters (e.g., 2-ethylbutyl ester), recent innovations have pivoted toward amino acid amides, specifically alanine isopropylamide, for treating systemic viral infections like Arenaviridae and Coronaviridae[1].

The Causality of the Amide Selection: Ester-based ProTides are rapidly hydrolyzed by ubiquitous plasma carboxylesterases (CES1), which can lead to premature extracellular release of the charged, membrane-impermeable nucleotide. By replacing the ester with an isopropylamide, the prodrug becomes highly resistant to plasma esterases. It relies instead on slower, specific intracellular amidases for the initial cleavage step. This deliberate steric tuning extends the systemic circulation time of the intact prodrug, ensuring higher accumulation in target tissues before activation.

Intracellular activation pathway of an isopropylamide-based nucleotide prodrug.

Table 2: Pharmacokinetic Comparison of ProTide Motifs

| Motif Type | Representative Group | Plasma Stability (t½) | Primary Cleaving Enzyme | Intracellular Activation Rate |

| Ester | L-Ala 2-ethylbutyl ester | Low (< 1 hour) | Carboxylesterase (CES1) | Rapid |

| Amide | L-Ala isopropylamide | High (> 4 hours) | Specific Amidases | Sustained / Slow |

Bioisosterism in Peptidomimetics

Beyond nucleotide prodrugs, the N-isopropyl propanamide scaffold acts as a rigid, proteolytically stable bioisostere in small molecule inhibitors.

-

KEAP1-NRF2 Inhibitors: The motif is utilized to synthesize direct inhibitors of the KEAP1-NRF2 protein-protein interaction. In this context, the isopropylamide group mimics a native peptide bond but shields the molecule from rapid enzymatic degradation, allowing for sustained activation of antioxidant defense pathways[2].

-

Silicon-Incorporated Scaffolds: Researchers have utilized the alanine isopropylamide structure to synthesize silaproline-containing dipeptides. By incorporating silicon as a carbon isostere alongside the isopropylamide, the resulting molecules exhibit a unique

-II folded conformation, enhancing lipophilicity and membrane crossing while resisting enzyme degradation[3].

Experimental Methodologies: A Self-Validating System

To utilize N-Isopropyl 2-(boc-amino)propanamide in drug synthesis, it must undergo precise deprotection and coupling. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Orthogonal Deprotection of the Boc Group

Objective: Yield the free amine (H-Ala-NH-iPr • TFA) for downstream coupling. Causality: Trifluoroacetic acid (TFA) is chosen over HCl/dioxane to avoid chloride ion contamination, which can interfere with subsequent phosphorylation steps by acting as a competing nucleophile.

-

Preparation: Dissolve 1.0 eq of N-Isopropyl 2-(boc-amino)propanamide in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.

-

Acidic Cleavage: Cool the solution to 0 °C. Dropwise, add TFA to achieve a 1:1 (v/v) ratio of DCM:TFA. Causality: Cooling prevents the exothermic degradation of the isopropylamide bond.

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The disappearance of the UV-active starting spot and the appearance of a dark purple spot at the baseline confirms the successful unmasking of the primary amine.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the product as a viscous TFA salt.

Protocol 2: Phosphoramidate Coupling (ProTide Synthesis)

Objective: Couple the deprotected amine to a phosphorus center. Causality: The reaction is highly exothermic and prone to forming symmetrical byproducts. Kinetic control is established via cryogenic temperatures and slow addition rates.

-

Activation: Dissolve 1.2 eq of phosphorus oxychloride (POCl

) in anhydrous DCM at -78 °C. -

Coupling: Dissolve 1.0 eq of the H-Ala-NH-iPr • TFA salt and 3.0 eq of anhydrous Triethylamine (TEA) in DCM. Add this mixture dropwise to the POCl

solution over 30 minutes. Causality: TEA acts as a stoichiometric acid scavenger; neutralizing the TFA salt and absorbing the HCl generated during the nucleophilic attack, preventing the stalling of the reaction. -

Self-Validation Step: Extract an aliquot, dilute in CDCl

, and perform a rapid -

Nucleoside Integration: The intermediate is now primed for the addition of the target nucleoside and an aryloxy group to complete the ProTide architecture.

Synthetic workflow for incorporating Boc-Ala-NH-iPr into a phosphoramidate prodrug.

Conclusion

N-Isopropyl 2-(boc-amino)propanamide is far more than a simple protected amino acid; it is a precision-engineered tool for tuning the pharmacokinetic and pharmacodynamic profiles of advanced therapeutics. By understanding the causality behind its steric bulk and amide stability, drug development professionals can leverage this building block to design next-generation antiviral ProTides and degradation-resistant peptidomimetics.

References

- Google Patents. "CN108348526A - Method of treating arenaviridae and coronaviridae viral infections". Google.com.

- Google Patents. "US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction". Google.com.

-

ResearchGate. "(L)-(Trimethylsilyl)alanine synthesis exploiting hydroxypinanone-induced diastereoselective alkylation". Researchgate.net.[Link]

Sources

Methodological & Application

Application Note: Synthesis of Enhanced-Stability Peptidomimetics Using N-Isopropyl 2-(boc-amino)propanamide

Executive Summary

The development of peptide-based therapeutics is frequently hindered by poor in vivo stability and limited membrane permeability. To overcome these pharmacokinetic bottlenecks, strategic modifications to the peptide backbone are employed. N-Isopropyl 2-(boc-amino)propanamide (Boc-Ala-NH-iPr, CAS: 1163288-33-2) serves as a highly specialized, versatile building block for introducing a C-terminal isopropylamide group.

Unlike standard Solid-Phase Peptide Synthesis (SPPS) which typically yields free carboxylic acids or primary amides, utilizing Boc-Ala-NH-iPr in a solution-phase fragment coupling approach allows researchers to seamlessly integrate a bulky, lipophilic C-terminal cap. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for utilizing this building block in the synthesis of advanced peptidomimetics.

Mechanistic Rationale: The Power of C-Terminal Isopropylamides

As a Senior Application Scientist, it is critical to understand why we select specific modifications rather than simply following a synthetic recipe. The incorporation of an N-isopropylamide at the C-terminus via Boc-Ala-NH-iPr provides three distinct structural advantages:

-

Absolute Proteolytic Resistance: Endogenous carboxypeptidases rapidly degrade peptides from the C-terminus. While primary amidation slows this process, the steric bulk of the N-isopropyl group completely occludes the enzyme's active site, dramatically extending the peptide's biological half-life [1].

-

Enhanced Lipophilicity and Permeability: The addition of the isopropyl moiety increases the overall partition coefficient (LogP) of the peptide. This reduction in polarity is directly correlated with improved passive membrane permeability and cellular uptake, a critical factor for targeting intracellular receptors[2].

-

Conformational Locking: Alkyl amides heavily influence the secondary structure of short peptides. The isopropylamide NH group acts as a highly directed hydrogen-bond donor. In non-polar environments, it frequently participates in intramolecular hydrogen bonding with upstream carbonyls, stabilizing specific structural motifs such as γ-turns or β-turns, which are often essential for high-affinity receptor binding [3].

Quantitative Data: Physicochemical Profiling

To illustrate the impact of the C-terminal isopropylamide modification, the following table summarizes the comparative physicochemical properties of various C-terminal states.

Table 1: Comparative Physicochemical Properties of C-Terminal Peptide Modifications

| C-Terminal Modification | Exopeptidase Stability | Relative Lipophilicity (ΔLogP)* | Conformational Influence |

| Free Acid (-OH) | Low (Rapid degradation) | Baseline (0.0) | Highly flexible, charged at physiologic pH |

| Primary Amide (-NH₂) | Moderate | +0.5 | Flexible H-bond donor/acceptor |

| Methylamide (-NHMe) | High | +0.8 | Induces β-turns, restricts flexibility |

| Isopropylamide (-NHiPr) | Very High | +1.5 | Strongly stabilizes γ-turns, highly restricted |

*Theoretical ΔLogP values relative to the free acid baseline, demonstrating the significant hydrophobic contribution of the isopropyl group.

Experimental Workflow: Solution-Phase Fragment Coupling

Because Boc-Ala-NH-iPr is already functionalized at the C-terminus, it is best utilized as the starting fragment in a Solution-Phase Peptide Synthesis (SPPS) cycle. The workflow relies on alternating cycles of Boc-deprotection and highly efficient HATU-mediated coupling.

Figure 1: Solution-phase peptide synthesis workflow using Boc-Ala-NH-iPr.

Protocol A: Boc Deprotection of Boc-Ala-NH-iPr

Causality Note: Trifluoroacetic acid (TFA) is used to protonate and cleave the acid-labile tert-butoxycarbonyl (Boc) group, releasing isobutylene and CO₂. The resulting amine is trapped as a TFA salt, preventing premature side reactions or oxidative degradation.

Materials:

-

Boc-Ala-NH-iPr (1.0 eq, ~1.0 mmol)

-

Dichloromethane (DCM, Anhydrous)

-

Trifluoroacetic Acid (TFA)

-

Toluene (for co-evaporation)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of Boc-Ala-NH-iPr in 5.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cleavage: Slowly add 5.0 mL of TFA to achieve a 50% (v/v) solution. Stir the reaction mixture at room temperature for 1 hour.

-

In-Process Control (Self-Validation): Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin. The disappearance of the starting material and the appearance of a purple spot (primary amine) confirms complete deprotection.

-

Evaporation: Concentrate the mixture under reduced pressure.

-

Co-evaporation: Add 5.0 mL of toluene and evaporate again. Crucial Step: Repeat this co-evaporation three times. Residual TFA will neutralize the base in the subsequent coupling step, drastically reducing yield.

-

Result: The product is H-Ala-NH-iPr·TFA salt, obtained as a viscous oil or off-white solid.

Protocol B: HATU-Mediated Peptide Coupling

Causality Note: HATU is selected over standard carbodiimides (EDC/DCC) because the bulky isopropyl group on the alanine C-terminus creates steric hindrance. HATU forms a highly reactive 7-aza-OBt ester intermediate that accelerates aminolysis, ensuring >95% yields while suppressing epimerization at the chiral α-carbon.

Materials:

-

H-Ala-NH-iPr·TFA salt (1.0 eq, ~1.0 mmol)

-

Fmoc-Amino Acid (e.g., Fmoc-Phe-OH) (1.1 eq, 1.1 mmol)

-

HATU (1.1 eq, 1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

-

N,N-Dimethylformamide (DMF, Peptide Synthesis Grade)

Step-by-Step Procedure:

-

Activation: In a clean flask, dissolve 1.1 mmol of the Fmoc-Amino Acid and 1.1 mmol of HATU in 8.0 mL of DMF. Add 1.0 mmol of DIPEA. Stir for 5 minutes to allow the active ester to form.

-

Neutralization & Coupling: Dissolve the H-Ala-NH-iPr·TFA salt in 2.0 mL of DMF. Add the remaining 2.0 mmol of DIPEA to neutralize the TFA salt. Add this solution dropwise to the activated Fmoc-Amino Acid mixture.

-

Reaction: Stir at room temperature for 2 hours under an inert atmosphere (N₂ or Argon).

-

Quenching & Extraction: Dilute the reaction with 30 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

-

5% aqueous NaHCO₃ (2 × 15 mL) — Removes unreacted acid and HATU byproducts.

-

1M aqueous HCl (2 × 15 mL) — Removes unreacted amine and DIPEA.

-

Brine (1 × 15 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide (Fmoc-AA-Ala-NH-iPr).

Analytical Validation

To ensure the integrity of the self-validating system, the final coupled product must be analyzed before proceeding to the next synthetic cycle.

-

HPLC Analysis: Run the crude product on a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The bulky isopropylamide group will cause the product to elute significantly later than the free-acid equivalent. Target purity should be >92% before the next deprotection step.

-

LC-MS Verification: Confirm the exact mass. The addition of the isopropylamide group adds 41.08 Da relative to a primary amide (-NH₂). Ensure no deletion sequences (unreacted H-Ala-NH-iPr) are present in the trace.

References

-

National Institutes of Health (NIH) / PMC. Recent Advances in the Synthesis of C-Terminally Modified Peptides. Details how C-terminally modified peptides impact peptide activity, stability, hydrophobicity, and membrane permeability.[Link] [2]

-

ACS Publications. Effect on the Conformation of a Terminally Blocked, (E) β,γ-Unsaturated δ-Amino Acid Residue Induced by Carbon Methylation. Explores the conformational locking mechanisms of C-terminal isopropylamides, specifically their role in stabilizing intramolecular hydrogen bonds and γ-turns.[Link] [3]

"N-Isopropyl 2-(boc-amino)propanamide" in solid-phase peptide synthesis (SPPS) protocols

Executive Summary & Strategic Rationale

The synthesis of N-Isopropyl 2-(boc-amino)propanamide represents a critical workflow in the generation of peptidomimetics and metabolically stable peptide analogs. While standard SPPS protocols typically target C-terminal free acids (via Wang/2-CTC resins) or primary amides (via Rink Amide/MBHA resins), the introduction of an N-isopropyl moiety requires a divergent "nucleophilic cleavage" strategy.

This Application Note details the Aminolytic Cleavage Protocol . Unlike acidolytic cleavage (TFA/HF), which hydrolyzes the peptide-resin bond to an acid, this method utilizes an amine nucleophile (isopropylamine) to simultaneously cleave the peptide from the resin and install the C-terminal modification.

Why This Molecule Matters

-

Metabolic Stability: The N-isopropyl group sterically hinders carboxypeptidases, significantly extending the half-life of the peptide in vivo.

-

Hydrophobicity Tuning: Converting the C-terminal carboxyl to an N-alkyl amide modulates the LogP, improving membrane permeability.

-

Intermediate Utility: This specific molecule (Boc-Ala-NHiPr) serves as a model building block for fragment-based drug discovery (FBDD).

Critical Reaction Mechanism: Aminolysis

The success of this protocol hinges on the nucleophilic attack of isopropylamine on the benzyl ester linkage of the resin.

Mechanistic Pathway[1]

-

Resin Selection: A Merrifield (chloromethyl polystyrene) or PAM (phenylacetamidomethyl) resin is required. These form stable benzyl ester linkages.

-

Protection Scheme: Boc chemistry is mandatory. The N-terminal Boc group is stable to the basic conditions of aminolysis, allowing the isolation of the fully protected Boc-amino product as requested. (Fmoc groups would be prematurely removed by the amine nucleophile).

-

The Challenge: Isopropylamine is a secondary carbon amine (sterically hindered). The reaction kinetics are significantly slower than with ammonia or methylamine, requiring optimized solvent systems and reaction times.

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathway for this synthesis.

Figure 1: Strategic workflow for generating C-terminal N-alkyl amides via SPPS aminolysis.

Detailed Experimental Protocols

Protocol A: Resin Loading (Boc-Ala-Merrifield)

Objective: Anchor Boc-Alanine to the solid support via a benzyl ester linkage.

| Parameter | Specification | Notes |

| Resin | Merrifield Resin (Chloromethyl polystyrene) | Loading capacity: 0.8–1.2 mmol/g |

| Reagents | Boc-Ala-OH (1.2 eq), CsI (1.2 eq), DIEA (0.5 eq) | Cesium iodide catalyzes the displacement of chloride. |

| Solvent | DMF (Anhydrous) | Ethanol/DMF (1:9) can be used to improve swelling.[1] |

| Temperature | 50°C | Elevated temp ensures complete substitution. |

Step-by-Step:

-

Swelling: Swell 1.0 g of Merrifield resin in DCM for 30 mins, then wash 3x with DMF.

-

Activation: Dissolve Boc-Ala-OH (1.2 eq relative to resin loading) in DMF. Add Cesium Iodide (CsI) (1.2 eq) and DIEA (0.5 eq).

-

Coupling: Add the solution to the resin. Shake/agitate at 50°C for 12–16 hours.

-

Capping: Filter resin.[2] Resuspend in DMF containing acetic anhydride (10 eq) and DIEA (10 eq) for 30 mins to cap unreacted chloromethyl groups.

-

Wash: Wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.[3]

Protocol B: Aminolytic Cleavage (The Core Method)

Objective: Cleave the peptide from the resin using isopropylamine to form the N-isopropyl amide.

Safety Note: Isopropylamine is volatile and an irritant. Perform all steps in a fume hood.

-

Preparation: Place the dry Boc-Ala-Merrifield resin (from Protocol A) into a pressure-rated glass reaction vessel or a sealed flask.

-

Cleavage Cocktail: Prepare a mixture of Isopropylamine : Methanol : DMF (1:1:2 v/v) .

-

Why Methanol? Methanol is protic and accelerates the aminolysis of esters.

-

Why DMF? Ensures the resin beads remain swollen (polystyrene collapses in pure methanol).

-

-

Reaction: Add the cocktail to the resin (10 mL per gram of resin).

-

Incubation: Seal the vessel tightly. Agitate at room temperature for 48 hours or 45°C for 24 hours .

-

Note: The steric bulk of the isopropyl group makes this reaction slow. Monitoring via HPLC is recommended.

-

-

Isolation:

-

Purification: The residue is the crude N-Isopropyl 2-(boc-amino)propanamide . Purify via flash column chromatography (Silica gel, Hexane:EtOAc) or preparative HPLC.

Analytical Data & Quality Control

To validate the synthesis, compare the product against the following expected metrics.

| Analytical Method | Expected Result | Interpretation |

| HPLC (C18) | Single major peak | Retention time will be higher than Boc-Ala-OH due to the hydrophobic isopropyl group. |

| MS (ESI+) | [M+H]+ = 231.17 Da | Calc. MW: 230.30. Look for [M+Na]+ adducts (253.17). |

| 1H NMR | Isopropyl doublet (δ ~1.1 ppm) | Confirm the presence of the isopropyl CH(CH3)2 signal and the Boc singlet (δ ~1.4 ppm). |

| Ninhydrin Test | Negative | The product has no free amines (Boc protected). |

Troubleshooting Guide

Issue: Low Yield of Cleavage

-

Cause: Incomplete aminolysis due to steric hindrance of the isopropyl group.

-

Solution: Add a catalyst such as 1,2,4-triazole (1 eq) or NaCN (catalytic amount, strictly controlled conditions) to the cleavage cocktail. Alternatively, extend reaction time to 72 hours at 45°C.

Issue: Loss of Boc Group [2][4]

-

Cause: Acidic contamination or high temperatures >60°C.

-

Solution: Ensure all glassware is base-washed. Do not exceed 50°C during cleavage.

Issue: Resin Decomposition

-

Cause: Mechanical grinding during long agitation.

-

Solution: Use a rocker or shaker; avoid magnetic stir bars which grind the resin beads.

References

-

Merrifield, R. B. (1963).[5][6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Story, S. C., & Aldrich, J. V. (1994). Solid-phase synthesis of C-terminal peptide amides using a nucleophilic cleavage strategy. International Journal of Peptide and Protein Research, 43(3), 292-296. Link

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center. Link

Sources

Application Notes and Protocols: N-Isopropyl 2-(boc-amino)propanamide in Medicinal Chemistry

Forward

In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereochemically defined therapeutic agents.[][2] N-Isopropyl 2-(tert-butyloxycarbonyl-amino)propanamide, a derivative of L-alanine, represents a versatile and valuable intermediate in the medicinal chemist's toolbox. The presence of the Boc-protecting group allows for controlled, sequential peptide bond formation, while the N-isopropyl amide moiety can serve as a bioisostere for peptide bonds, enhancing metabolic stability and influencing molecular conformation. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in the synthesis of potential therapeutic agents, particularly in the realm of antiviral drug discovery.

Core Concepts and Strategic Importance

N-Isopropyl 2-(boc-amino)propanamide is a chiral building block derived from the natural amino acid L-alanine. The key features that underpin its utility in medicinal chemistry are:

-

Boc-Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids.[3][4] It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for subsequent peptide coupling reactions.[5] This strategic protection is fundamental to modern peptide synthesis.[4]

-

Chirality: As a derivative of L-alanine, this compound introduces a defined stereocenter into a target molecule. This is crucial as the biological activity of many drugs is dependent on their specific stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[][2]

-

N-Isopropyl Amide: The N-isopropyl group provides steric bulk and can influence the conformational preferences of the molecule. In the context of peptidomimetics, this amide can act as a surrogate for a peptide bond, potentially increasing resistance to enzymatic degradation by proteases.

Logical Framework for Application

The application of N-Isopropyl 2-(boc-amino)propanamide in a synthetic workflow typically follows a logical progression, as illustrated in the diagram below.

Caption: A generalized workflow for the utilization of N-Isopropyl 2-(boc-amino)propanamide in synthetic medicinal chemistry.

Synthesis of N-Isopropyl 2-(boc-amino)propanamide

The synthesis of the title compound is a straightforward process involving two key steps: the Boc-protection of L-alanine and the subsequent amide coupling with isopropylamine.

Protocol 2.1: Synthesis of N-Boc-L-alanine

This protocol is adapted from standard procedures for the Boc-protection of amino acids.[4][6]

Materials:

-

L-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Pentane or Hexane

-

Ethyl acetate

-

Potassium hydrogen sulfate (KHSO₄)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve L-alanine (1.0 eq) in a 1:1 mixture of deionized water and tert-butyl alcohol.

-

Add sodium hydroxide (1.0 M aqueous solution, 1.0 eq) to the stirred solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. The solution should become clear.

-

Extract the reaction mixture twice with pentane or hexane to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold aqueous solution of KHSO₄.

-

Extract the product into ethyl acetate (3x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

Protocol 2.2: Amide Coupling to form N-Isopropyl 2-(boc-amino)propanamide

This protocol employs standard peptide coupling reagents.[5][7]

Materials:

-

N-Boc-L-alanine

-

Isopropylamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU (1.1 eq) or EDCI (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of isopropylamine (1.2 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Isopropyl 2-(boc-amino)propanamide.

Application in the Synthesis of Dipeptide Mimetics for Antiviral Agents

Peptide and peptidomimetic compounds are significant in antiviral drug development, particularly as protease inhibitors for viruses like HIV and HCV.[8][9] Viral proteases are essential for viral replication, and their inhibition is a key therapeutic strategy.[10][] N-Isopropyl 2-(boc-amino)propanamide can serve as a valuable building block in the synthesis of dipeptide mimetics that can be further elaborated into protease inhibitor scaffolds.

Rationale for Use as a Dipeptide Mimetic Precursor

The N-isopropyl amide group can mimic the P1' position of a substrate in a protease active site. By coupling a suitable P2 ligand to the deprotected amine of N-isopropyl 2-aminopropanamide, a core dipeptide mimetic can be constructed.

Protocol 3.1: Synthesis of a Dipeptide Mimetic Scaffold

This protocol outlines the deprotection of N-Isopropyl 2-(boc-amino)propanamide and subsequent coupling with a second Boc-protected amino acid to form a dipeptide mimetic.

Materials:

-

N-Isopropyl 2-(boc-amino)propanamide

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

A selected N-Boc-protected amino acid (e.g., N-Boc-L-phenylalanine)

-

HATU or EDCI/HOBt

-

DIPEA

-

Standard work-up and purification reagents as listed in Protocol 2.2

Procedure:

Part A: Boc Deprotection

-

Dissolve N-Isopropyl 2-(boc-amino)propanamide (1.0 eq) in anhydrous DCM.

-

Add TFA (5-10 eq, typically in a 1:1 to 1:4 v/v ratio with DCM) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM or toluene to ensure complete removal of residual acid. The resulting product is the TFA salt of N-isopropyl 2-aminopropanamide.

Part B: Peptide Coupling

-

In a separate flask, dissolve the selected N-Boc-protected amino acid (e.g., N-Boc-L-phenylalanine, 1.0 eq) in anhydrous DCM or DMF.

-

Add HATU (1.1 eq) or EDCI (1.2 eq) and HOBt (1.2 eq) and stir for 15-20 minutes.

-

Add the crude TFA salt from Part A, followed by DIPEA (3.0-4.0 eq) to neutralize the TFA salt and facilitate the coupling reaction.

-

Stir the reaction at room temperature for 4-12 hours.

-

Perform an aqueous work-up and purification by flash column chromatography as described in Protocol 2.2 to yield the dipeptide mimetic.

Illustrative Reaction Scheme

Caption: Synthetic route to a dipeptide mimetic using N-Isopropyl 2-(boc-amino)propanamide.

Potential Application in the Synthesis of Covalent Antiviral Inhibitors

Recent research has highlighted the potential of covalent inhibitors for viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[12] These inhibitors often contain an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the enzyme's active site. N-isopropyl 2-aminopropanamide, obtained after deprotection of the title compound, can be used as a scaffold to attach such electrophilic warheads.

Protocol 4.1: Synthesis of a Covalent Inhibitor Precursor

This protocol describes the acylation of N-isopropyl 2-aminopropanamide with chloroacetyl chloride to introduce an α-chloro amide warhead.

Materials:

-

N-isopropyl 2-aminopropanamide TFA salt (from Protocol 3.1, Part A)

-

Chloroacetyl chloride

-

Triethylamine (TEA) or DIPEA

-

Anhydrous Dichloromethane (DCM)

-

Standard work-up and purification reagents

Procedure:

-

Suspend the N-isopropyl 2-aminopropanamide TFA salt (1.0 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TEA or DIPEA (2.5 eq) to neutralize the TFA salt.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Perform an aqueous work-up as described in Protocol 2.2 and purify by flash column chromatography to obtain the α-chloro amide derivative.

Conceptual Pathway for Covalent Inhibition

Caption: Conceptual mechanism of covalent inhibition of a viral protease by an α-chloro amide warhead.

Data Summary and Characterization

The successful synthesis of N-Isopropyl 2-(boc-amino)propanamide and its derivatives should be confirmed by standard analytical techniques.

| Compound | Expected Molecular Weight ( g/mol ) | Typical ¹H NMR signals (ppm, CDCl₃) |

| N-Boc-L-alanine | 189.21 | ~1.45 (s, 9H, Boc), ~1.38 (d, 3H, CH₃), ~4.2 (m, 1H, α-CH), ~5.0 (br s, 1H, NH), ~10.0 (br s, 1H, COOH) |

| N-Isopropyl 2-(boc-amino)propanamide | 230.30 | ~1.44 (s, 9H, Boc), ~1.30 (d, 3H, Ala-CH₃), ~1.15 (d, 6H, iPr-CH₃), ~4.05 (m, 1H, iPr-CH), ~4.15 (m, 1H, α-CH), ~5.1 (br d, 1H, Boc-NH), ~6.1 (br d, 1H, Amide-NH) |

| Dipeptide Mimetic (with Phe) | 377.48 | Signals for both amino acid residues, including aromatic protons for Phe (~7.2-7.4 ppm) |

Note: Actual chemical shifts may vary depending on the solvent and concentration. Confirmation by Mass Spectrometry (MS) is also essential.

Conclusion and Future Perspectives

N-Isopropyl 2-(boc-amino)propanamide is a valuable and versatile chiral building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups make it an excellent starting material for the construction of peptidomimetics and other complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to incorporate this compound into their synthetic strategies, particularly in the pursuit of novel antiviral agents such as protease inhibitors. The adaptability of the core scaffold allows for the introduction of a wide range of functionalities, paving the way for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

References

-

Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. [Link]

-

PrepChem.com. (n.d.). Synthesis of BOC-L-Bpa. Retrieved from [Link]

-

Kour, P., & Pathania, A. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(2). [Link]

-

de la Torre, B. G., & Albericio, F. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. [Link]

-

MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. [Link]

-

Sidwell, R. W., Bailey, K. W., & Robins, R. K. (1993). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of medicinal chemistry, 36(4), 528–537. [Link]

-

Bantia, S., Ananth, S. L., & Parker, C. D. (2000). Synthesis and evaluation of a series of 2'-deoxy analogues of the antiviral agent 5,6-dichloro-2-isopropylamino-1-(beta-L-ribofuranosyl)-1H-benzimidazole (1263W94). Nucleosides, nucleotides & nucleic acids, 19(1-2), 101–123. [Link]

-

Ali, M. A., & Ansari, M. I. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-

Fukuyama, T. (2004). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Chemical & pharmaceutical bulletin, 52(1), 1-24. [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropylpropionamid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propanamide, N-isopropyl-2,2-dimethyl. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

-

Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

-

Nalam, M. N., Ali, A., & Schiffer, C. A. (2013). Four amino acid changes in HIV-2 protease confer class-wide sensitivity to protease inhibitors. Antimicrobial agents and chemotherapy, 57(11), 5573–5581. [Link]

- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.

-

Chen, Y. H., & Tseng, T. S. (2023). Design and Synthesis of Novel Helix Mimetics Based on the Covalent H-Bond Replacement and Amide Surrogate. Molecules, 28(2), 738. [Link]

-

Encyclopedia.pub. (2024). Protease Inhibitors as Antivirals. Retrieved from [Link]

-

Han, H., Gracia, A. V., & Røise, J. J. (2023). A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication. RSC Advances, 13(17), 10636-10641. [Link]

Sources

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. CAS 15761-38-3: Boc-L-alanine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orientjchem.org [orientjchem.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: A Guide to the Boc Deprotection of N-Isopropyl 2-(boc-amino)propanamide

Introduction: The Critical Role of Boc Deprotection in Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines within multiphase organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its prevalence is due to its robust stability across a wide range of chemical conditions and its straightforward removal under acidic conditions.[1][3] The selective cleavage of the Boc group is a pivotal step, enabling the sequential elaboration of molecular structures. This guide provides a detailed experimental protocol for the deprotection of "N-Isopropyl 2-(boc-amino)propanamide," a substrate representative of N-substituted amino amides, and offers insights into the underlying chemical principles and troubleshooting strategies.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[4] The process is typically initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

The mechanism unfolds in a series of steps:

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[7][8]

-

Formation of a Carbocation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5][7]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[7][8]

-

Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[7]

This transformation is efficient and typically proceeds to completion under appropriate conditions. The formation of gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[5][7]

Experimental Protocol: Deprotection of N-Isopropyl 2-(boc-amino)propanamide

This protocol outlines a standard procedure for the removal of the Boc group from N-Isopropyl 2-(boc-amino)propanamide using trifluoroacetic acid in dichloromethane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Isopropyl 2-(boc-amino)propanamide | ≥98% | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Standard Supplier | Corrosive, handle in a fume hood. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Supplier | ||

| Diethyl Ether | ACS Grade | Standard Supplier | For precipitation/washing. |

| Round-bottom flask | Appropriate size for the reaction scale. | ||

| Magnetic stirrer and stir bar | |||

| Ice bath | |||

| Rotary evaporator | |||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Supplier | |

| Ninhydrin stain | Prepared in-house or commercial | For visualization of the free amine. |

Step-by-Step Procedure

-

Reaction Setup: Dissolve N-Isopropyl 2-(boc-amino)propanamide (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 to 0.5 M.[1][9]

-

Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the initial exotherm of the reaction.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective mixture is a 1:1 (v/v) ratio of DCM to TFA.[1]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][10] The disappearance of the starting material and the appearance of a new, more polar spot (the product amine salt) indicates the reaction is proceeding. Staining the TLC plate with ninhydrin will result in a colored spot for the product, as it now contains a primary amine.[10]

-

Work-up: Removal of Volatiles: Once the reaction is complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][10] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[4][5]

-

Isolation of the Free Amine (Optional):

-

If the amine TFA salt is the desired product, it can be used directly in the next step after thorough drying.

-

To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[4] Be cautious as CO₂ evolution will occur.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to yield the deprotected N-Isopropyl 2-aminopropanamide.

-

Experimental Workflow Diagram

Caption: A logical flow for troubleshooting common Boc deprotection issues.

Conclusion

The acid-catalyzed deprotection of the Boc group is a fundamental and widely utilized transformation in modern organic synthesis. By understanding the underlying mechanism and having a robust experimental protocol, researchers can confidently and efficiently deprotect N-substituted amino amides like N-Isopropyl 2-(boc-amino)propanamide. The ability to troubleshoot and optimize this reaction is crucial for the successful synthesis of complex molecules in both academic and industrial settings.

References

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

-

ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

-

Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

-

The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Available at: [Link]

-

Scientific & Academic Publishing. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

-

FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]

-

MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC deprotection [ms.bzchemicals.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Incorporation of N-Isopropyl 2-(Boc-amino)propanamide via Hybrid SPPS/LPPS Fragment Condensation

Executive Summary

The synthesis of peptides terminating in an alkylamide—specifically an isopropylamide—presents a unique structural challenge. Direct synthesis on standard Solid-Phase Peptide Synthesis (SPPS) resins followed by aminolysis with isopropylamine is notoriously inefficient, requiring forcing conditions that inevitably lead to base-catalyzed epimerization (racemization) of the C-terminal residue.

To circumvent this, we utilize a Hybrid Solid/Solution-Phase Peptide Synthesis (Hybrid SPPS/LPPS) strategy. By employing commercially available N-Isopropyl 2-(Boc-amino)propanamide (Boc-Ala-NH-iPr) as a pre-formed, optically pure C-terminal building block, we shift the isopropylamide formation from a harsh resin-cleavage step to a highly controlled, solution-phase fragment condensation. This guide details the step-by-step mechanistic workflow to achieve high-yield, epimerization-free incorporation of this compound into complex peptide sequences.

Mechanistic Rationale & Causality

Designing a successful hybrid synthesis requires strict control over protecting group lability and coupling thermodynamics. The architecture of this protocol is built on three scientific pillars:

-

The Alkylamide Challenge & Acceptor Selection: Aminolysis of resin-bound peptide esters is sterically hindered and slow. Prolonged exposure to primary amines induces the formation of an oxazol-5(4H)-one intermediate, which is the primary driver of C-terminal epimerization[1]. By starting with Boc-Ala-NH-iPr in solution, we guarantee 100% C-terminal functionalization and optical purity prior to sequence assembly.

-

2-CTC Resin for Mild Cleavage: The upstream peptide sequence (Fragment B) must be synthesized and cleaved from the resin without removing its side-chain protecting groups (e.g., tBu, Trt, Pbf). We utilize , which is highly acid-labile. Cleavage is achieved with just 1% Trifluoroacetic acid (TFA), preserving the crucial side-chain protecting groups required to prevent side-reactions during the subsequent solution-phase condensation[2][3].

-

Epimerization Suppression via OxymaPure: Coupling a fully protected peptide fragment to the H-Ala-NH-iPr acceptor carries a high risk of epimerizing the fragment's C-terminal residue. We mandate the use of DIC/OxymaPure. OxymaPure acts as a superior nucleophile, rapidly intercepting the O-acylisourea intermediate to form a highly reactive, less basic ester that suppresses direct Hα abstraction and oxazolone formation[4].

Workflow Visualization

Caption: Hybrid SPPS/LPPS workflow for C-terminal isopropylamide peptide synthesis.

Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Preparation of the C-Terminal Acceptor

Objective: Remove the Boc protecting group to expose the reactive N-terminal amine.

-

Dissolution: Suspend 1.0 mmol of N-Isopropyl 2-(boc-amino)propanamide in 5.0 mL of 4N HCl in Dioxane.

-

Deprotection: Stir the mixture at room temperature for 60 minutes.

-

Causality: The HCl/Dioxane system is preferred over TFA here because the resulting HCl salt is highly crystalline, stable, and easier to handle during stoichiometric weighing.

-

-

Validation Check (TLC): Spot the reaction mixture on a silica TLC plate. Develop with Ninhydrin stain and heat. A deep purple spot indicates the presence of the free primary amine.

-

Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting oil with cold anhydrous diethyl ether (3 × 10 mL) to precipitate the H-Ala-NH-iPr·HCl salt. Dry under a vacuum desiccator overnight.

Protocol B: Synthesis and Mild Cleavage of the Main Peptide Fragment

Objective: Generate a fully protected peptide acid sequence ready for condensation.

-

Elongation: Synthesize your target sequence (Fragment B) on a 2-CTC resin (loading ~0.6 mmol/g) using standard Fmoc/tBu chemistry[2]. Ensure the final N-terminal Fmoc group is removed or replaced with a Boc group, depending on your final target.

-

Mild Cleavage: Wash the resin thoroughly with Dichloromethane (DCM). Treat the resin with a cleavage cocktail of 1% TFA in DCM (v/v) for 15 minutes at room temperature[3].

-

Neutralization & Filtration: Filter the cleavage solution directly into a round-bottom flask containing 10% Pyridine in Methanol (v/v) to immediately neutralize the TFA.

-

Causality: Failing to neutralize the TFA during concentration will cause the localized acid concentration to spike, prematurely stripping acid-labile side-chain protecting groups (like tBu or Trt).

-

-

Validation Check (LC-MS): Take a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You must observe the exact mass of the fully protected peptide acid.

-

Isolation: Co-evaporate with toluene under reduced pressure to remove residual liquids. Precipitate the protected fragment using cold water or diethyl ether, centrifuge, and lyophilize.

Protocol C: Solution-Phase Fragment Condensation

Objective: Couple the protected peptide fragment to H-Ala-NH-iPr without inducing epimerization.

-

Preparation: In a dry flask under inert atmosphere (N₂), dissolve 1.0 eq of the fully protected peptide acid (from Protocol B) and 1.2 eq of H-Ala-NH-iPr·HCl (from Protocol A) in minimal anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add 1.5 eq of OxymaPure to the solution and cool the flask to 0°C in an ice bath.

-

Coupling: Add 1.5 eq of N,N'-Diisopropylcarbodiimide (DIC). Finally, add exactly 1.2 eq of 2,4,6-Trimethylpyridine (TMP / Collidine) dropwise.

-

Causality: TMP is added strictly to neutralize the HCl salt of the acceptor amine. TMP is a sterically hindered, non-nucleophilic base that neutralizes the salt without creating a highly basic environment, thereby suppressing base-catalyzed Hα abstraction[1].

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Validation Check (LC-MS): Monitor the reaction by LC-MS. The reaction is complete when the mass of the protected fragment acid disappears and the mass of the condensed product appears.

Protocol D: Global Deprotection and Isolation

Objective: Remove all side-chain protecting groups to yield the final active peptide.

-

Deprotection: Dissolve the crude condensed peptide in Reagent K (TFA / Thioanisole / Water / Phenol / Ethanedithiol; 82.5 : 5 : 5 : 5 : 2.5 v/v) at a ratio of 10 mL per gram of peptide. Stir for 2 hours at room temperature.

-

Precipitation: Concentrate the mixture to 1/3 of its volume under a stream of nitrogen. Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected peptide.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether.

-

Purification: Dissolve the crude pellet in 10% Acetonitrile/Water and purify via Preparative Reverse-Phase HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Data Presentation: Optimization of Coupling Reagents

Selecting the correct coupling reagent for Fragment Condensation (Protocol C) is the most critical variable in preventing epimerization. The table below summarizes the quantitative and qualitative performance of standard coupling systems for this specific chemical environment.

| Coupling System | Base Requirement | Relative Epimerization Risk | Fragment Coupling Efficiency | Mechanistic Notes |

| DIC / OxymaPure | None (except salt neutralization) | Very Low | High | Optimal Choice. Intercepts O-acylisourea rapidly; avoids base-catalyzed Hα abstraction[4]. |

| HATU / DIPEA | 2.0 eq | Low-Medium | Very High | Excellent for sterically hindered fragments, but requires strict stoichiometric control of the base to prevent oxazolone formation. |

| HBTU / DIPEA | 2.0 eq | High | Moderate | Prone to uronium capping on the N-terminus and higher epimerization rates; not recommended for C-terminal fragment condensation. |

References

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research. Retrieved from:[Link][3]

-

Al-Warhi, T., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from:[Link][4]

-

Albericio, F., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega. Retrieved from: [Link]

-

National Institutes of Health (PMC). Epimerisation in Peptide Synthesis. Retrieved from:[Link][1]

Sources

Applications of "N-Isopropyl 2-(boc-amino)propanamide" in materials science

Application Note: N-Isopropyl 2-(boc-amino)propanamide in Advanced Materials Science

Executive Summary

N-Isopropyl 2-(boc-amino)propanamide (CAS 1163288-33-2), also known as Boc-Ala-NiPAm , is a critical intermediate in the synthesis of bio-inspired smart materials. While Poly(N-isopropylacrylamide) (PNIPAM) remains the gold standard for thermoresponsive polymers, its lack of biodegradability and chirality limits its application in precision nanomedicine.

This guide details the application of N-Isopropyl 2-(boc-amino)propanamide as the stable, enantiopure precursor for Poly(N-acryloyl-L-alanine isopropylamide) . This advanced polymer retains the sharp Lower Critical Solution Temperature (LCST) of PNIPAM (~32–35°C) while introducing biodegradability and chiral recognition sites essential for targeted drug delivery systems (DDS).

Technical Profile & Mechanism of Action

Chemical Identity

-

IUPAC Name: tert-Butyl (1-(isopropylamino)-1-oxopropan-2-yl)carbamate

-

Molecular Formula: C₁₁H₂₂N₂O₃

-

Molecular Weight: 230.31 g/mol

-

Key Structural Features:

-

Isopropylamide Motif: Mimics the hydration dynamics of PNIPAM, driving the entropy-driven phase transition (LCST).

-

Alanine Backbone: Introduces a chiral center (L- or D-) and a potential enzymatic cleavage site.

-

Boc-Protection: Ensures stability during storage and allows for orthogonal modification of the N-terminus.

-

The "Smart" Mechanism: Hydrophobic Hydration

The utility of this compound lies in its ability to be converted into a polymer that exhibits a coil-to-globule transition. Below the LCST, the amide groups form hydrogen bonds with water (hydrophilic coil). Above the LCST, the entropic penalty of organizing water molecules around the hydrophobic isopropyl groups becomes dominant, causing the polymer to release water and collapse (hydrophobic globule).

Figure 1: Synthesis and Phase Transition Pathway

Caption: Transformation of the Boc-protected precursor into a bioactive, thermoresponsive polymer.

Protocol: Synthesis of Chiral Thermoresponsive Monomers

Objective: To convert N-Isopropyl 2-(boc-amino)propanamide into the active monomer N-acryloyl-L-alanine isopropylamide.

Safety Warning: Trifluoroacetic acid (TFA) and Acryloyl chloride are corrosive and lachrymators. Perform all steps in a fume hood.

Materials Required

-

N-Isopropyl 2-(boc-amino)propanamide (10 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acryloyl chloride

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology

Phase 1: Boc-Deprotection (Activation)

-

Dissolution: Dissolve 2.30 g (10 mmol) of N-Isopropyl 2-(boc-amino)propanamide in 20 mL of anhydrous DCM.

-

Acidolysis: Add 10 mL of TFA dropwise at 0°C. Stir the mixture at room temperature for 2 hours.

-

Mechanism: TFA cleaves the tert-butyl carbamate, releasing isobutylene and CO₂, yielding the trifluoroacetate salt of the amine.

-

-